molecular formula C10H7ClN2O4 B2691442 1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339104-02-8

1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione

Cat. No.: B2691442
CAS No.: 339104-02-8
M. Wt: 254.63
InChI Key: VKUSCVBXQVLJKG-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C10H7ClN2O4. It is known for its unique structure, which includes an imidazolidine ring substituted with a 3-chlorophenyl group and a methoxy group.

Scientific Research Applications

1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione has a wide range of scientific research applications:

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the development of new imidazole-based compounds is a promising area of research.

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves the reaction of 3-chlorobenzyl chloride with imidazolidine-2,4,5-trione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed .

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c11-7-3-1-2-6(4-7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSCVBXQVLJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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